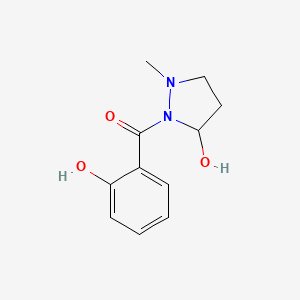
(3,4-difluorophenyl)(4-methoxybenzyl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3,4-difluorophenyl)(4-methoxybenzyl)amine, also known as DF-MBA, is a chemical compound that has gained attention in the scientific community due to its potential applications in medicinal chemistry. DF-MBA belongs to the class of arylalkylamines, which are known to possess a wide range of biological activities.
Mechanism of Action
The mechanism of action of (3,4-difluorophenyl)(4-methoxybenzyl)amine is not fully understood. However, it has been proposed that this compound exerts its biological effects by modulating the activity of various enzymes and receptors in the cell. This compound has been shown to inhibit the activity of histone deacetylases, which are involved in the regulation of gene expression. It has also been shown to activate the peroxisome proliferator-activated receptor gamma, which plays a role in the regulation of glucose and lipid metabolism.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been found to induce cell cycle arrest and apoptosis in cancer cells. This compound has also been shown to inhibit the expression of pro-inflammatory cytokines and chemokines, which are involved in the development of inflammatory diseases. This compound has the potential to modulate various signaling pathways in the cell, leading to its diverse biological activities.
Advantages and Limitations for Lab Experiments
(3,4-difluorophenyl)(4-methoxybenzyl)amine has several advantages for use in lab experiments. It is easy to synthesize and purify, and it has been shown to be stable under various conditions. This compound has also been found to be non-toxic at concentrations used in in vitro experiments. However, this compound has some limitations for use in lab experiments. It has poor solubility in water, which can limit its application in certain assays. This compound also has a high melting point, which can make it difficult to handle in some experiments.
Future Directions
There are several future directions for research on (3,4-difluorophenyl)(4-methoxybenzyl)amine. One area of interest is the development of this compound as a therapeutic agent for the treatment of cancer. Further studies are needed to elucidate the mechanism of action of this compound and to determine its efficacy and safety in preclinical and clinical trials. Another area of interest is the development of this compound as an anti-inflammatory agent for the treatment of inflammatory diseases. Further studies are needed to determine the optimal dose and route of administration for this compound. Additionally, the development of novel synthetic routes for this compound and its derivatives can lead to the discovery of new compounds with improved biological activities.
Synthesis Methods
(3,4-difluorophenyl)(4-methoxybenzyl)amine can be synthesized using a multi-step process that involves the reaction of 3,4-difluoronitrobenzene and 4-methoxybenzylamine in the presence of a reducing agent such as palladium on carbon. The resulting intermediate is then reduced with sodium borohydride to obtain the final product this compound. The synthesis method of this compound has been optimized to provide high yields and purity, making it a suitable candidate for further research.
Scientific Research Applications
(3,4-difluorophenyl)(4-methoxybenzyl)amine has been extensively studied for its potential applications in medicinal chemistry. It has been shown to possess antitumor, antiviral, and anti-inflammatory properties. This compound has been found to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. It has also been shown to inhibit the replication of hepatitis C virus and reduce inflammation in animal models of arthritis. This compound has the potential to be developed into a novel therapeutic agent for the treatment of cancer, viral infections, and inflammatory diseases.
Properties
IUPAC Name |
3,4-difluoro-N-[(4-methoxyphenyl)methyl]aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13F2NO/c1-18-12-5-2-10(3-6-12)9-17-11-4-7-13(15)14(16)8-11/h2-8,17H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWUFSYNTAPDZJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC2=CC(=C(C=C2)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13F2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-(ethylthio)-4-[(2-methoxy-1-naphthyl)methylene]-1,3-thiazol-5(4H)-one](/img/structure/B5150367.png)

![N-ethyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]-6-(1,4-oxazepan-4-yl)nicotinamide](/img/structure/B5150379.png)
![N-[5-(3,4-dichlorobenzylidene)-4-oxo-1,3-thiazolidin-2-ylidene]acetamide](/img/structure/B5150386.png)
![2-chloro-N-({[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5150387.png)

![2-[butyl(3-pyridinylcarbonyl)amino]benzoic acid](/img/structure/B5150413.png)
![N-benzyl-2-[(cyclobutylacetyl)amino]benzamide](/img/structure/B5150421.png)
![3-[4'-(methylsulfonyl)-3-biphenylyl]-1H-pyrazole](/img/structure/B5150429.png)
![2-{[N-(2-fluorophenyl)-N-(phenylsulfonyl)glycyl]amino}benzoic acid](/img/structure/B5150440.png)
![1-(4-chlorobenzyl)-N-[3-(1,3-thiazol-4-yl)phenyl]-4-piperidinecarboxamide](/img/structure/B5150456.png)
![1-[2-(1-adamantyl)ethoxy]-3-[cyclohexyl(ethyl)amino]-2-propanol hydrochloride](/img/structure/B5150469.png)
![rel-(1S,2S)-2-{4-[(5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)carbonyl]-1-piperazinyl}cyclohexanol trifluoroacetate (salt)](/img/structure/B5150479.png)

